2,4,6-Trimethylphenylzinc iodide
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Overview
Description
2,4,6-Trimethylphenylzinc iodide is an organozinc compound with the molecular formula C9H11IZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylphenylzinc iodide can be synthesized through the reaction of 2,4,6-trimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is often carried out at low temperatures to control the reactivity of the organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenylzinc iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere, often under nitrogen or argon, at temperatures ranging from room temperature to 100°C.
Major Products
The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,4,6-Trimethylphenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2,4,6-trimethylphenylzinc iodide in chemical reactions involves the transmetalation step in cross-coupling reactions. In the Suzuki-Miyaura coupling, the organozinc compound transfers its aryl group to the palladium catalyst, which then undergoes reductive elimination to form the desired biaryl product. This process is facilitated by the coordination of the zinc atom to the palladium center, enhancing the reactivity of the aryl group .
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc iodide
- 2,4,6-Trimethylphenylmagnesium bromide
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
Compared to similar compounds, 2,4,6-trimethylphenylzinc iodide offers unique reactivity due to the presence of the zinc atom, which provides a different electronic environment compared to magnesium or boron. This can lead to variations in reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
iodozinc(1+);1,3,5-trimethylbenzene-6-ide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTXDDRKMABYLS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Zn+]I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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